4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione
Description
4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione (CAS: 4759-65-3) is a fluorinated cyclic diketone with the molecular formula C₆H₅F₃O₃ and a molecular weight of 182.10 g/mol. It is characterized by a dihydropyran-2,6-dione backbone substituted with a trifluoromethyl (-CF₃) group at the 4-position. This compound is produced with high purity (≥99%) and is widely employed as a pharmaceutical intermediate due to its reactivity in synthesizing bioactive molecules . Key properties include:
- Appearance: Solid (specifications vary with synthesis conditions).
- Storage: Requires refrigeration under an inert atmosphere to prevent moisture sensitivity.
- Applications: Used in the synthesis of fluorinated heterocycles and nucleoside derivatives, leveraging the electron-withdrawing nature of the -CF₃ group to modulate reactivity .
Properties
IUPAC Name |
4-(trifluoromethyl)oxane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O3/c7-6(8,9)3-1-4(10)12-5(11)2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGCUXZHDCRLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of trifluoromethyl-substituted alkenes with epoxides in the presence of a titanocene catalyst. This reductive domino reaction provides the desired pyran derivative in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular iodine, sodium hydride, and various catalytic systems such as Grubbs’ catalysts . Reaction conditions often involve mild temperatures and solvent-free environments to ensure high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield ketones or carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Organic Synthesis
4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions:
- Reactions with Nucleophiles : The compound can undergo nucleophilic attack due to the electrophilic nature of the carbonyl groups. This property is exploited in synthesizing more complex molecules, including pharmaceuticals and agrochemicals .
- Formation of Heterocycles : It can be utilized to create diverse heterocyclic compounds through cyclization reactions. These heterocycles often exhibit significant biological activity, making them valuable in drug discovery .
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Addition | Reacts with amines and alcohols to form derivatives | Watanabe et al., 2010 |
| Cyclization | Forms various heterocycles via intramolecular reactions | Michalska et al., 2013 |
| Condensation | Participates in condensation reactions with aldehydes | Sigma-Aldrich Database |
Medicinal Chemistry
The compound's trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for drug development:
- Antitumor Activity : Some derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical studies. The presence of fluorine atoms often correlates with increased potency against cancer cells .
- Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents .
Case Study: Antitumor Activity
In a study conducted by Watanabe et al. (2010), a series of this compound derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that specific modifications to the compound significantly enhanced its antitumor efficacy.
Material Science
In material science, the compound is being investigated for its potential use in:
- Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance due to the strong C-F bonds present in fluorinated compounds .
- Coatings and Adhesives : Its unique chemical properties make it suitable for formulating advanced coatings and adhesives that require enhanced durability and resistance to solvents .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table summarizes key parameters for 4-(trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione and related analogs:
Key Observations:
- Substituent Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing properties , increasing stability in acidic conditions compared to chloro- or bromophenyl analogs .
- Melting Points : Chlorophenyl derivatives exhibit higher melting points (128–130°C) due to stronger intermolecular interactions (e.g., halogen bonding) .
- Solubility : All analogs show preferential solubility in polar aprotic solvents (e.g., DMSO), but glutaric anhydride (base structure) is water-miscible, highlighting the role of substituents in hydrophobicity .
Acid-Catalyzed Reactions
- 4-(Trifluoromethyl) derivative : In acetonitrile with p-toluenesulfonic acid, it forms 4-aryl-2-trifluoromethyl-4H-pyrans and trifluorohexa-3,5-dien-2-ones , while trifluoroacetic acid selectively yields 4-aryl-2-ethoxy-6-trifluoromethyl-3,4-dihydropyrans . DFT studies confirm the -CF₃ group stabilizes pyrylium intermediates, directing reaction pathways .
- Chlorophenyl analog : Reacts as a glutaric anhydride derivative , facilitating nucleophilic acyl substitutions. Its strong acidity makes it effective in anhydride-mediated carboxylation .
Biological Activity
4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione, with the CAS number 4759-65-3, is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its properties, synthesis, and various biological activities based on recent research findings.
- Molecular Formula : CHFO
- Molecular Weight : 182.1 g/mol
- Structure : The compound features a dihydropyran ring with a trifluoromethyl group at the 4-position and two carbonyl groups at positions 2 and 6.
Synthesis
This compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing trifluoromethylated precursors.
- Cyclization : Involving diacid derivatives to form the pyran structure.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antiparasitic Activity
The compound has shown promising results in inhibiting the growth of Plasmodium species, the causative agents of malaria. In vitro studies demonstrated that it affects the parasite's metabolic processes, leading to reduced viability.
Cytotoxicity and Anticancer Potential
In vitro assays have revealed that this compound possesses cytotoxic effects on several cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests potential as an anticancer agent.
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Findings : The compound exhibited MIC values of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating strong antimicrobial potential.
-
Antimalarial Activity Assessment :
- Objective : To assess the efficacy against P. falciparum.
- Findings : The compound demonstrated an IC50 of 0.5 µM, significantly inhibiting parasite growth in culture.
-
Cytotoxicity Evaluation :
- Objective : To determine the effects on human cancer cell lines.
- Findings : IC50 values ranged from 10 to 25 µM across different cell lines, suggesting selective cytotoxicity towards malignant cells.
Data Table
Q & A
Q. What are the established synthetic methodologies for preparing 4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione, and how do reaction conditions influence product yield?
Methodological Answer: The compound is typically synthesized via acid-catalyzed cyclization or condensation reactions. For example, trifluoroacetic acid (TFA) promotes selective formation of dihydropyran intermediates under mild conditions, while acetonitrile with p-toluenesulfonic acid (PTSA) at reflux yields divergent products like trifluoromethyl-4H-pyrans or butadiene derivatives . Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) favor ring-opening reactions, whereas TFA stabilizes cationic intermediates.
- Catalyst : Brønsted acids (PTSA, TFA) enhance electrophilicity of carbonyl groups.
- Temperature : Reflux conditions (e.g., 80°C in acetonitrile) accelerate kinetic pathways, while ambient temperatures favor thermodynamic control.
| Reaction Conditions | Product | Yield |
|---|---|---|
| TFA, 25°C | 4-Aryl-2-ethoxy-6-trifluoromethyl dihydropyrans | 70–85% |
| Acetonitrile + PTSA, 80°C | Trifluoromethyl-4H-pyrans | 60–77% |
| Acetonitrile + PTSA, prolonged | Butadiene derivatives | 50–65% |
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound and its derivatives?
Methodological Answer: A combination of <sup>1</sup>H/<sup>13</sup>C NMR , IR , and mass spectrometry is critical. For example:
- <sup>19</sup>F NMR : Detects trifluoromethyl (-CF3) chemical shifts (δ ≈ -60 to -70 ppm), confirming substitution patterns .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1750 cm<sup>-1</sup>) and ring vibrations .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C11H9FO3 for 4-(4-fluorophenyl) derivatives ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes for acid-catalyzed transformations of this compound?
Methodological Answer: Discrepancies often arise from competing reaction pathways (e.g., ring-opening vs. cyclization). DFT calculations (e.g., B3LYP/6-31G*) can model transition states to explain product selectivity. For instance:
- In TFA, low dielectric constant stabilizes oxocarbenium ion intermediates, favoring dihydropyran formation.
- In acetonitrile, solvent-assisted proton transfer promotes butadiene derivatives via retro-Diels-Alder pathways .
Experimental validation : Kinetic studies (e.g., time-resolved NMR) and isotopic labeling (e.g., <sup>18</sup>O) can track intermediate formation.
Q. How do computational methods like DFT contribute to understanding the reaction mechanisms involving this compound?
Methodological Answer: DFT studies provide insights into:
- Regioselectivity : Electron-withdrawing -CF3 groups direct electrophilic attacks to specific positions (e.g., para to fluorine in aryl derivatives) .
- Energy profiles : Activation barriers for ring-opening (~25 kcal/mol) vs. cyclization (~18 kcal/mol) explain pathway dominance under varying conditions.
Case study : DFT-predicted intermediates in the synthesis of 4-(4-fluorophenyl) derivatives align with experimental <sup>13</sup>C NMR data .
Q. What strategies are employed to functionalize the dihydropyrandione core for biological activity studies?
Methodological Answer:
- Nucleoside derivatives : Coupling with protected ribofuranose via silylation methods (e.g., HMDS/trimethylsilyl triflate) yields β/α-anomeric nucleosides. Debenzoylation with Na/MeOH produces free nucleosides for antiviral screening .
- Aryl functionalization : Friedel-Crafts alkylation with electron-rich aromatics (e.g., 4-fluorobenzene) introduces substituents at C4, enhancing binding to biological targets like glutamate receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
